EMP-EF Demonstrates 4-Fold Superior Anti-Candida Potency Relative to EMP-ER and Class Average
EMP-EF exhibits substantially enhanced antifungal activity against Candida albicans ATCC 90112 compared to its closest structural analog EMP-ER and other mastoparan family members. In standardized MIC assays, EMP-EF achieved complete growth inhibition at 7.5 µM, whereas EMP-ER required 30 µM [1]. This 4-fold potency advantage is further corroborated by class-level analysis showing that synthetic EMP analogs generally display limited antifungal activity, with EMP-AF-OR and EMP-ER-D2K2 showing only marginal inhibition against C. albicans [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against C. albicans |
|---|---|
| Target Compound Data | MIC = 7.5 µM |
| Comparator Or Baseline | EMP-ER: MIC = 30 µM |
| Quantified Difference | 4-fold lower MIC (higher potency) |
| Conditions | C. albicans ATCC 90112; broth microdilution assay |
Why This Matters
This 4-fold potency differential is critical for antifungal screening programs where lower effective concentrations reduce material costs and minimize off-target effects.
- [1] DRAMP Database. DRAMP03040: Eumenine mastoparan-EF (EMP-EF). Data Access: 2025. View Source
- [2] de la Salud Bea R, North LJ, Horiuchi S, Frawley ER, Shen Q. Antimicrobial Activity and Toxicity of Analogs of Wasp Venom EMP Peptides. Potential Influence of Oxidized Methionine. Antibiotics (Basel). 2021 Oct;10(10):1208. PMID: 34680787. View Source
